molecular formula C20H23N9O B12423324 Chk1-IN-3

Chk1-IN-3

Cat. No.: B12423324
M. Wt: 405.5 g/mol
InChI Key: SLCNIAWQMQCAFR-OAHLLOKOSA-N
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Description

Chk1-IN-3 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a crucial role in the DNA damage response. Chk1 is involved in maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of Chk1 has been explored as a therapeutic strategy in cancer treatment, particularly in enhancing the efficacy of DNA-damaging agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chk1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups such as halogens, amines, or hydroxyl groups to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include:

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chk1-IN-3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Chk1-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Chk1 in DNA damage response and cell cycle regulation.

    Biology: Employed in cell-based assays to investigate the effects of Chk1 inhibition on cellular processes such as apoptosis and DNA repair.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents to enhance their efficacy.

    Industry: Utilized in the development of new cancer therapies and in the screening of Chk1 inhibitors for drug discovery.

Mechanism of Action

Chk1-IN-3 exerts its effects by selectively inhibiting the activity of Chk1. The mechanism involves:

    Binding to Chk1: this compound binds to the ATP-binding site of Chk1, preventing its activation.

    Inhibition of Phosphorylation: By inhibiting Chk1, this compound prevents the phosphorylation of downstream targets such as CDC25A, leading to cell cycle arrest.

    Induction of Apoptosis: Inhibition of Chk1 results in the accumulation of DNA damage, ultimately leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Chk1-IN-3 is compared with other Chk1 inhibitors such as:

    GDC-0575: Another potent Chk1 inhibitor with similar mechanisms of action.

    LY2603618: A selective Chk1 inhibitor used in combination with chemotherapeutic agents.

    SRA737: An orally bioavailable Chk1 inhibitor with promising preclinical activity.

Uniqueness: this compound is unique in its high selectivity and potency for Chk1, making it a valuable tool in both research and therapeutic applications. Its ability to enhance the efficacy of DNA-damaging agents sets it apart from other Chk1 inhibitors.

Properties

Molecular Formula

C20H23N9O

Molecular Weight

405.5 g/mol

IUPAC Name

5-[[4-(methylamino)-5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-3-[(3R)-piperidin-3-yl]oxypyridine-2-carbonitrile

InChI

InChI=1S/C20H23N9O/c1-22-19-16(13-8-26-29(2)12-13)11-25-20(28-19)27-14-6-18(17(7-21)24-9-14)30-15-4-3-5-23-10-15/h6,8-9,11-12,15,23H,3-5,10H2,1-2H3,(H2,22,25,27,28)/t15-/m1/s1

InChI Key

SLCNIAWQMQCAFR-OAHLLOKOSA-N

Isomeric SMILES

CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)O[C@@H]4CCCNC4

Canonical SMILES

CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)OC4CCCNC4

Origin of Product

United States

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